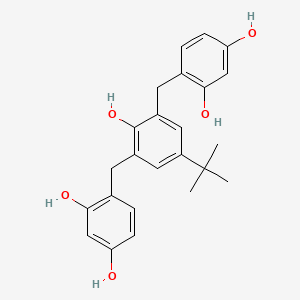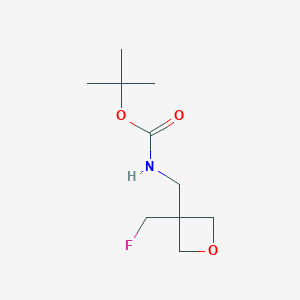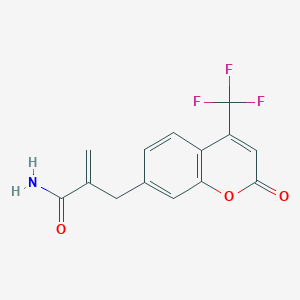
4,4'-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, hydroxy groups, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) typically involves multiple steps, starting with the preparation of the core phenylene structure. The tert-butyl group is introduced through alkylation reactions, while the hydroxy groups are added via hydroxylation reactions. The final product is obtained through a series of condensation reactions, where the benzene rings are linked to the central phenylene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be efficient and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) involves its interaction with various molecular targets and pathways. The hydroxy groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Hydroquinone: Contains two hydroxy groups on a benzene ring, similar to the hydroxy groups in the target compound.
Bisphenol A: Contains two phenol groups linked by a methylene bridge, similar to the structure of the target compound.
Uniqueness
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is unique due to its combination of tert-butyl, hydroxy, and benzene groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[5-tert-butyl-3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H26O5/c1-24(2,3)18-10-16(8-14-4-6-19(25)12-21(14)27)23(29)17(11-18)9-15-5-7-20(26)13-22(15)28/h4-7,10-13,25-29H,8-9H2,1-3H3 |
InChI Key |
MJJHCPUDQIVVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CC2=C(C=C(C=C2)O)O)O)CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)



![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)

![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)

